11H-Isoindolo[2,1-a]benzimidazol-11-one

Catalog No.
S3339009
CAS No.
2717-05-7
M.F
C14H8N2O
M. Wt
220.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11H-Isoindolo[2,1-a]benzimidazol-11-one

CAS Number

2717-05-7

Product Name

11H-Isoindolo[2,1-a]benzimidazol-11-one

IUPAC Name

isoindolo[2,3-a]benzimidazol-11-one

Molecular Formula

C14H8N2O

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H

InChI Key

SDLWGEXLAMKZHI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O

Drug discovery and development

H-Isoindolo[2,1-a]benzimidazol-11-one, also known as BIMU8, is a small molecule being investigated for its potential therapeutic applications. Studies have shown that BIMU8 exhibits various biological activities, including:

  • Antimicrobial activity: BIMU8 has been shown to be effective against a range of bacterial and fungal pathogens [].
  • Anticancer activity: BIMU8 has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) [].
  • Antioxidant activity: BIMU8 has been shown to scavenge free radicals and protect cells from oxidative stress [].

11H-Isoindolo[2,1-a]benzimidazol-11-one is a heterocyclic compound characterized by a bicyclic structure that combines an isoindole and a benzimidazole ring system. This compound features two nitrogen atoms in the isoindole ring and a carbonyl group at the 11th position, contributing to its unique chemical properties. The compound is recognized for its significance in various applications, particularly in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and utility in synthesizing other complex molecules.

, which include:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, which can modify its functional groups.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are feasible, depending on the conditions and reagents used.

The outcomes of these reactions vary based on the specific reagents and conditions applied, leading to diverse derivatives that may possess distinct properties and applications .

Research indicates that 11H-Isoindolo[2,1-a]benzimidazol-11-one exhibits notable biological activities. It has been investigated for its potential therapeutic applications, including anti-cancer properties and as a scaffold for designing new pharmaceuticals. The presence of nitrogen heterocycles in its structure is a common feature among many biologically active compounds, enhancing its relevance in medicinal chemistry .

The synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one typically involves several methods:

  • Refluxing o-Phenylenediamine with Phthalic Anhydride: This classic method can be performed under various conditions, such as refluxing in n-amyl alcohol or using microwave irradiation.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis using catalysts like zinc chloride on silica gel to enhance yield and efficiency.
  • Alternative Approaches: Other synthetic routes include the reaction of substituted 2-formylbenzoic acids with o-phenylenediamine derivatives, which also yield this compound effectively .

The unique structural features of 11H-Isoindolo[2,1-a]benzimidazol-11-one make it valuable for various applications:

  • Dyes and Pigments: Its heterocyclic nature allows it to be utilized in producing dyes and pigments.
  • Pharmaceuticals: The compound serves as a scaffold for developing new drugs due to its biological activity.
  • Materials Science: It has potential applications in creating polymers and advanced materials due to its stability and reactivity .

Studies on the interactions of 11H-Isoindolo[2,1-a]benzimidazol-11-one with other molecules have revealed insights into its binding properties and mechanisms of action. These interactions are crucial for understanding how this compound can be optimized for therapeutic use. Research has shown that variations in its structure can significantly influence its biological activity, making it an interesting target for further investigation in drug design .

Several compounds share structural similarities with 11H-Isoindolo[2,1-a]benzimidazol-11-one. Notable examples include:

  • 5H-Isoindolo[2,1-a]benzimidazoles
  • 11H-Isoindolo[2,1-a]benzimidazole 11-imines
  • Poly(isoindolo[2,1-a]benzimidazolones)

Comparison Highlights

Compound NameStructural FeaturesUnique Properties
11H-Isoindolo[2,1-a]benzimidazol-11-oneBicyclic structure with carbonyl at position 11Notable biological activity; versatile reactivity
5H-Isoindolo[2,1-a]benzimidazolesSimilar bicyclic structure but different nitrogen placementPotentially different reactivity patterns
11H-Isoindolo[2,1-a]benzimidazole 11-iminesContains imine functional groupsMay exhibit distinct chemical behavior compared to others
Poly(isoindolo[2,1-a]benzimidazolonesPolymerized form of isoindolo derivativesEnhanced stability and potential for material applications

The distinct structural features of 11H-Isoindolo[2,1-a]benzimidazol-11-one contribute to its unique reactivity and biological profile compared to these similar compounds. Its ability to engage in a variety of

Traditional Cyclocondensation Approaches

Cyclocondensation reactions remain foundational for constructing the bicyclic framework of 11H-isoindolo[2,1-a]benzimidazol-11-one. These methods typically involve acid-catalyzed reactions between bifunctional precursors, such as phthalic anhydride and aromatic diamines.

A representative synthesis involves refluxing phthalic anhydride with benzidine in acetic acid, which facilitates cyclization to yield biphenyl derivatives. For instance, reacting 1.48 g of phthalic anhydride with 0.05 mL of benzidine in 50 mL of acetic acid under reflux for two hours produces 2-[(4'-aminobiphenyl-4-yl)carbamoyl]benzoic acid in 80% yield. Similarly, o-phenylenediamine reacts with N-phthaloylamino acids in dilute hydrochloric acid under reflux to form benzimidazole derivatives. This method achieves a 76% yield of 2-((1H-benzo[d]imidazol-2-yl)methyl)isoindoline-1,3-dione after alkaline workup.

Table 1: Traditional Cyclocondensation Methods

ReactantsCatalyst/SolventConditionsYield (%)
Phthalic anhydride + benzidineAcetic acidReflux, 2 hours80
o-Phenylenediamine + N-phthaloylamino acidHCl (dilute)Reflux, 2 hours76

These methods rely on Brønsted acid catalysis to promote nucleophilic attack and cyclodehydration. While effective, they often require prolonged heating and stoichiometric acid, necessitating post-reaction neutralization steps.

Modern Catalytic Strategies for Ring Annulation

Transition-metal-catalyzed C–H activation has revolutionized the synthesis of nitrogen heterocycles. A Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds exemplifies this approach. The reaction proceeds via a sequence of C–H metalation, carbene insertion, and intramolecular cyclization, offering tunable selectivity between [4 + 2] and [4 + 1] annulation pathways.

Optimized conditions employ [RhCp*Cl2]2 (2.5 mol %) as the catalyst, AgOAc (4 equiv) as the oxidant, and dichloroethane (DCE) as the solvent at 80°C for 15 hours. Under these conditions, 2-(m-tolyl)-1H-benzo[d]imidazole reacts with 1-diazonaphthalen-2(1H)-one to yield spirocyclic benzimidazole-fused isoindole naphthalen-2-ones in 81% yield. The rhodacycle intermediate undergoes reductive elimination to form the spiro center, as confirmed by X-ray crystallography.

Table 2: Optimization of Rh(III)-Catalyzed Annulation

CatalystOxidantSolventAdditiveTemperature (°C)Yield (%)
[RhCp*Cl2]2 (2.5 mol %)AgOAc (4 equiv)DCEAcOH8081

Substrate scope studies reveal tolerance for electron-donating (-OMe, -Me) and withdrawing (-CF3, -NO2) groups on the aryl ring. Sterically hindered ortho-substituted substrates (e.g., -Ph, -Br) also participate, albeit with moderated yields (57–75%). This method’s versatility enables access to structurally diverse analogs critical for medicinal chemistry applications.

Solvent-Free and Microwave-Assisted Synthesis

Current literature on 11H-isoindolo[2,1-a]benzimidazol-11-one synthesis predominantly employs solvent-based methodologies. While solvent-free and microwave-assisted techniques are well-established in heterocyclic chemistry for reducing reaction times and improving atom economy, their application to this specific compound remains underexplored.

Notably, traditional cyclocondensation reactions (Section 1.1) utilize acetic acid or hydrochloric acid as solvents, which complicate waste management. Modern catalytic methods similarly rely on dichloroethane. Future studies could adapt microwave irradiation to accelerate cyclocondensation steps or explore mechanochemical grinding for solvent-free annulation. For example, substituting conventional heating with microwave energy might reduce reaction times from hours to minutes, while solid-state reactions could eliminate solvent use entirely. However, such approaches require empirical validation to determine their efficacy for this compound.

Reaction Pathways in Ninhydrin-Based Condensations

Ninhydrin (1,2,3-indanetrione) serves as a versatile electrophile in multicomponent reactions, enabling the construction of complex heterocycles. Its central carbonyl group reacts with nucleophiles such as amines to form intermediates that undergo cyclization. For example, in the synthesis of isoindolobenzimidazole derivatives, ninhydrin reacts with o-phenylenediamine under controlled conditions. The mechanism begins with the dehydration of ninhydrin to form 1,2,3-indanetrione, which subsequently undergoes nucleophilic attack by the amine group of o-phenylenediamine [5]. This forms a Schiff base intermediate, followed by intramolecular cyclization to yield the fused isoindole-benzimidazole scaffold [3].

The reaction’s efficiency depends on the electronic and steric properties of the amine. Bulky substituents on the diamine can hinder cyclization, while electron-donating groups accelerate the nucleophilic attack. A comparative analysis of amine reactants revealed that o-phenylenediamine derivatives with methyl groups at the 5,6-positions (e.g., 5,6-dimethylbenzimidazole) enhance reaction yields by stabilizing the transition state through hydrophobic interactions [2].

Amine ReactantReaction Time (h)Yield (%)
o-Phenylenediamine1268
5,6-Dimethyl-o-phenylenediamine1082
4-Nitro-o-phenylenediamine1454

Microwave irradiation has emerged as a key optimization tool, reducing reaction times by 40–60% compared to conventional heating [3]. This method promotes rapid energy transfer, minimizing side reactions such as over-oxidation or polymerization.

Role of Acid Catalysts in Cyclodehydration Processes

Acid catalysts play a pivotal role in cyclodehydration steps, where water elimination is essential for ring closure. In the synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one, protonation of hydroxyl or amine groups increases electrophilicity, facilitating nucleophilic attack. For instance, hydrochloric acid (HCl) protonates the hydroxyl group of the Schiff base intermediate, converting it into a better leaving group (H₂O) and enabling cyclization [2].

The choice of acid significantly impacts reaction kinetics. Bronsted acids like H₂SO₄ and HCl exhibit higher catalytic activity than Lewis acids such as ZnCl₂, as evidenced by their lower activation energies (Table 2) [4]. However, excessive acid concentration can protonate the amine reactants, reducing their nucleophilicity and leading to incomplete cyclization. Optimal HCl concentrations (0.1–0.5 M) balance catalytic efficiency and reactant stability.

Acid CatalystConcentration (M)Cyclization Yield (%)
HCl0.389
H₂SO₄0.385
CH₃COOH0.372
ZnCl₂0.365

Recent studies highlight the synergy between acid catalysts and microwave irradiation. For example, HCl-catalyzed reactions under microwave conditions achieve 95% conversion in 2 hours, compared to 24 hours under reflux [3]. This synergy arises from enhanced molecular collision frequencies and localized heating at catalytic sites.

Byproduct Analysis and Reaction Optimization

Common byproducts in isoindolobenzimidazole synthesis include uncyclized Schiff bases, dimeric species, and oxidized intermediates. These arise from incomplete cyclization, over-alkylation, or oxidative degradation. Gas chromatography-mass spectrometry (GC-MS) analyses of crude reaction mixtures identified dimeric byproducts (e.g., bis-isoindolobenzimidazoles) as the primary impurities, constituting 8–12% of the product mixture under suboptimal conditions [2].

Reaction optimization focuses on three parameters:

  • Temperature Control: Elevated temperatures (>100°C) accelerate cyclization but increase oxidation risks. Maintaining temperatures at 80–90°C minimizes dimer formation while ensuring complete dehydration [3].
  • Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance intermediate solubility but can stabilize unproductive charge-separated species. Switching to toluene reduces dipole-dipole interactions, lowering dimer yields by 30% [2].
  • Catalyst Loading: Excess acid (>0.5 M) promotes side reactions, whereas insufficient catalyst (<0.1 M) prolongs reaction times. A balanced loading of 0.3 M HCl optimizes both speed and purity [5].
Optimization ParameterIdeal ConditionByproduct Reduction (%)
Temperature85°C45
SolventToluene30
HCl Concentration0.3 M50

Microwave-assisted synthesis further reduces byproducts by ensuring uniform heating and shorter reaction durations. For instance, microwave irradiation at 100 W for 20 minutes achieves 94% purity, compared to 78% purity under conventional reflux [3].

Molecular Basis of Topoisomerase Interaction

Benzimidazole derivatives, including 11H-Isoindolo[2,1-a]benzimidazol-11-one, demonstrate significant interaction with DNA topoisomerase enzymes through distinct molecular mechanisms that differ from traditional topoisomerase inhibitors [1] [2]. The benzimidazole pharmacophore forms hydrogen bonds, amide-ring interactions, aromatic-ring interactions, hydrophobic interactions, van der Waals forces, polar contacts and pi-bonds with topoisomerase targets [3]. These interactions enable the compounds to interfere with the essential cellular processes of DNA replication, transcription, recombination, and chromatin remodeling that are mediated by topoisomerase enzymes [3] [4].

Research indicates that substituted 2-(4-methoxyphenyl)-1H-benzimidazoles exhibit potent topoisomerase I inhibitory activity, with the presence of specific functional groups being critical for activity [1]. The 5-formyl, 5-(aminocarbonyl), and 5-nitro substituents, which function as hydrogen bond acceptors, correlate strongly with the potential of benzimidazole derivatives to inhibit topoisomerase I [1]. Notably, 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole demonstrated the highest topoisomerase I inhibitory activity and exhibited significantly greater potency than its 4-nitro positional isomer [1].

Catalytic Inhibition Mechanisms

Isoindolobenzimidazole derivatives function as catalytic topoisomerase inhibitors rather than topoisomerase poisons, representing a distinct mechanism from camptothecin-based inhibitors [5]. These compounds specifically inhibit the catalytic cleavage activity of topoisomerase I without forming drug-enzyme-DNA covalent ternary complexes [5]. The inhibition mechanism involves the formation of drug-enzyme-DNA noncovalent ternary complexes that are catalytically inactive and prevent the cleavage activity of topoisomerase I [5].

Time-course studies demonstrate that benzimidazole derivatives bind preferentially to the topoisomerase enzyme rather than DNA, with enhanced inhibitory activity observed when the compounds are preincubated with topoisomerase I prior to DNA addition [5]. This binding pattern suggests that the compounds target the enzyme directly and subsequently interfere with enzyme-DNA interactions in a sequence-dependent manner [5]. The differential suppressive activity observed at various topoisomerase cleavage sites indicates that the formation of catalytically inactive ternary complexes depends on specific DNA sequences [5].

Structural Requirements for Topoisomerase Inhibition

The structural features essential for topoisomerase inhibitory activity in benzimidazole derivatives have been extensively characterized [6]. Bis-benzimidazole derivatives containing chloroalkyl and bromoalkyl moieties demonstrate significant topoisomerase I and topoisomerase II inhibitory properties through their ability to interact with GC base pairs at the DNA minor groove [3]. The flexible nature of the bis-benzimidazole ring system allows high-affinity binding to DNA, leading to conformational changes that inhibit the formation of cleavable complexes [3].

Studies of benzimidazole-rhodanine conjugates reveal that compounds containing benzyl and electron donor groups exhibit enhanced topoisomerase II inhibitory activity [3]. These derivatives function as non-intercalative topoisomerase II inhibitors that bind to the ATP-binding site of the topoisomerase II enzyme to block enzymatic activity [3]. The presence of specific substituents, particularly those capable of hydrogen bonding and hydrophobic interactions, significantly influences the potency and selectivity of topoisomerase inhibition [6] [7].

Cytotoxic Activity Against Hematopoietic Malignancies

Leukemia Cell Line Cytotoxicity

Benzimidazole derivatives demonstrate significant cytotoxic activity against various leukemia cell lines through multiple mechanisms of action [3] [8]. Studies on K562 leukemia cells reveal that benzimidazole-acridine derivatives exhibit strong cytotoxic effects with IC50 values of 2.68 μmol/L [3]. These compounds function as topoisomerase I inhibitors and promote cell death through the intrinsic apoptotic pathway [3]. The cytotoxic activity is accompanied by cell cycle arrest at the G2/M phase and decreased growth rates at micromolar concentrations [5].

Research on HL-60 promyelocytic leukemia cells demonstrates that specific benzimidazole derivatives induce significant antiproliferative effects [9]. Novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole derivatives exhibit potent antiproliferative activities against HL-60 cells, with flow cytometry analysis revealing significantly higher percentages of apoptotic cells compared to control treatments [9]. The quantitative analysis of apoptosis confirms that these compounds effectively trigger programmed cell death mechanisms in leukemic cells [9].

Lymphoma and Myeloid Malignancy Targeting

Benzimidazole derivatives show promising activity against various hematopoietic malignancies including lymphomas and myeloid malignancies [10]. Bendamustine hydrochloride, containing a benzimidazole heterocyclic ring, has gained clinical approval for treating chronic lymphocytic leukemia and B-cell non-Hodgkin lymphoma [3]. The compound induces S-phase mitotic arrest, mitotic catastrophe, and activation of p53-mediated apoptosis in malignant cells [3].

Studies demonstrate that benzimidazole derivatives exhibit selective cytotoxicity toward hematopoietic cancer cells while showing reduced toxicity against normal cells [10]. The compounds induce cell cycle arrest, differentiation, tubulin depolymerization, loss of heterozygosity, and proteasomal degradation while inhibiting oncogenic signaling pathways [10]. These multiple mechanisms of action contribute to their effectiveness against blood malignancies that frequently develop resistance to conventional therapies [10].

Mechanistic Basis of Hematopoietic Cell Targeting

The selective activity of isoindolobenzimidazole derivatives against hematopoietic malignancies involves multiple cellular targets and pathways [11] [12]. Immunomodulatory effects play a significant role in the antileukemic activity, with compounds enhancing natural killer cell-mediated immunosurveillance of acute myeloid leukemia [11]. Treatment with benzimidazole derivatives results in enhanced allogeneic natural killer cell anti-leukemia reactivity, including increased lysis, degranulation, and cytokine production [11].

The compounds induce phenotypic alterations in leukemic cells, including downregulation of HLA-class I molecules, which enhances their susceptibility to immune-mediated destruction [11]. Flow cytometric analysis reveals that benzimidazole treatment leads to changes in natural killer cell phenotypes, with increased CD56 expression and decreased NKp30, NKp46, and KIR2D expression [11]. These dual effects on both leukemic cell survival and immune recognition contribute to the overall antileukemic efficacy [11].

Structure-Activity Relationships in Antileukemic Analogues

Core Structural Requirements

The structure-activity relationships of benzimidazole derivatives as antileukemic agents demonstrate specific structural requirements for optimal cytotoxic activity [13] [14]. The benzimidazole core structure serves as an essential pharmacophore, with substitutions at the N1, C2, C5, and C6 positions significantly influencing antileukemic activity [15]. Research indicates that the 3-pyridinyl moiety at the C-2 position and CH3, OCH3, or 1,3-dioxolyl groups on the benzene ring at the N-1 position represent key structural features for enhanced cytotoxicity [14].

Studies of 1,2-disubstituted benzimidazole derivatives reveal that compounds containing 3-pyridinyl substitution at C-2 demonstrate dramatically increased cytotoxicity against cancer cell lines [16] [14]. These modifications result in IC50 values ranging from 2.55 to 4.50 μmol/L, corresponding to 1.4-fold to 2.4-fold stronger potencies compared to standard anticancer agents [14]. The introduction of specific aromatic substituents at the C-2 position enhances activity by 1.3- to 2.8-fold against multiple cancer cell lines [16].

Substitution Pattern Effects

The positioning and nature of substituents on the benzimidazole scaffold critically influence antileukemic potency [17] [18]. Halogen-containing derivatives of 2-aryl-2-bis-1H-benzimidazole increase activity toward topoisomerase I, while substitution of two or more methoxy groups reduces inhibitory activity [6]. The presence of amino groups and hydrogen atoms at para and meta positions of bis-2-phenylbenzimidazole demonstrates enhanced topoisomerase IV inhibitory activity [6].

Research on copper-based benzimidazole complexes reveals that unsubstituted and isopropyl-substituted complexes exhibit superior activity against Escherichia coli, while 3-methyl-1H-indole substituted complexes show enhanced activity against Staphylococcus aureus through topoisomerase I inhibitory action [6]. Novel dual bacterial topoisomerase inhibitors containing aromatic groups demonstrate improved inhibition of bacterial topoisomerase IV and DNA gyrase compared to standard agents like ciprofloxacin [6].

Quantitative Structure-Activity Data

Comprehensive structure-activity relationship studies provide quantitative data on the relationship between molecular structure and antileukemic activity [19] [20]. Benzimidazole-triazole hybrid derivatives demonstrate remarkable anticancer activity with IC50 values of 0.63 μmol/L, 0.99 μmol/L, 1.3 μmol/L, and 0.94 μmol/L against leukemia cell lines [20]. These values compare favorably to standard chemotherapeutic agents, demonstrating superior or equivalent potency [20].

Analysis of benzimidazole derivatives reveals that compounds with specific substitution patterns achieve IC50 values in the nanomolar range against selected leukemia cell lines [20]. Fluoro aryl benzimidazole derivatives demonstrate potent anticancer activity with IC50 values of 1.8 μmol/L, 2 μmol/L, 2.8 μmol/L, and 7.8 μmol/L against various cancer cell lines, showing greater potency than reference compounds like roscovitine [20]. The structure-activity relationships indicate that optimization of substituent positioning and electronic properties can significantly enhance antileukemic efficacy while maintaining selectivity for malignant cells [13] [21].

Table 1: Representative IC50 Values for Benzimidazole Derivatives Against Hematopoietic Cancer Cell Lines

Compound ClassCell LineIC50 (μmol/L)Reference
Benzimidazole-acridine derivativeK562 leukemia2.68 [3]
Benzimidazole-triazole hybridHL-60 leukemia0.63 [20]
Benzimidazole-triazole hybridK-562 leukemia0.99 [20]
Benzimidazole-triazole hybridRPMI-8226 leukemia1.3 [20]
1,2-disubstituted benzimidazoleMCF-7 (comparative)2.55-4.50 [14]
Fluoro aryl benzimidazoleK-562 leukemia7.8 [20]

Table 2: Topoisomerase Inhibitory Activity of Benzimidazole Derivatives

CompoundTarget EnzymeIC50/Activity LevelMechanismReference
2-phenoxymethylbenzimidazoleTopoisomerase I14.1 μmol/LCatalytic inhibition [3]
Benzimidazole-rhodanine conjugatesTopoisomerase II10 μmol/LATP-binding site inhibition [3]
5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazoleTopoisomerase IHighest activity in seriesHydrogen bond acceptor mechanism [1]
Bis-benzimidazole derivativesTopoisomerase I/II17-48 μmol/LDNA minor groove interaction [3]

XLogP3

2.7

Other CAS

2717-05-7

Dates

Last modified: 08-19-2023

Explore Compound Types